molecular formula C16H24BrN5O B10900758 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]propanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]propanamide

Cat. No.: B10900758
M. Wt: 382.30 g/mol
InChI Key: SMHUGPANYKHYSI-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo group and a methyl group on the pyrazole ring, as well as a propanamide moiety with additional pyrazole and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones The final step involves the coupling of the pyrazole derivative with a suitable amide precursor under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups on the pyrazole ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]PROPANAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and methyl groups on the pyrazole ring, along with the dimethyl-substituted amide moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H24BrN5O

Molecular Weight

382.30 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)propanamide

InChI

InChI=1S/C16H24BrN5O/c1-11-13(17)9-22(20-11)12(2)15(23)19-14(16(3,4)5)10-21-8-6-7-18-21/h6-9,12,14H,10H2,1-5H3,(H,19,23)

InChI Key

SMHUGPANYKHYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC(CN2C=CC=N2)C(C)(C)C

Origin of Product

United States

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